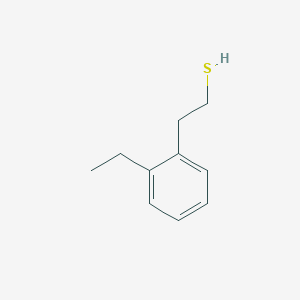

2-(2-Ethylphenyl)ethanethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRRKMHVXDVMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethylphenyl Ethanethiol and Analogous Aromatic Thiols

Direct Synthetic Routes to Ethanethiol (B150549) Derivatives

Direct synthetic methods offer a relatively straightforward pathway to ethanethiol derivatives, often involving the direct introduction of a thiol or protected thiol group onto a suitable precursor.

Halide Displacement Reactions Utilizing Sulfur Nucleophiles

A common and well-established method for the synthesis of thiols involves the nucleophilic substitution of a halide with a sulfur-containing nucleophile. ias.ac.inlibretexts.org This SN2-type reaction is particularly effective for primary alkyl halides. For the synthesis of 2-(2-ethylphenyl)ethanethiol, a suitable precursor would be 2-(2-ethylphenyl)ethyl halide.

One of the most frequently used sulfur nucleophiles is thiourea (B124793). The reaction proceeds through the formation of an intermediate alkyl isothiouronium salt, which is subsequently hydrolyzed, typically under basic conditions, to yield the desired thiol. ias.ac.inlibretexts.org This method is advantageous as it minimizes the formation of the corresponding sulfide (B99878), a common side product in reactions using sodium hydrosulfide. libretexts.org

A general procedure for the synthesis of a phenylethanethiol analog via this route involves refluxing the corresponding phenethyl halide with thiourea in an alcoholic solvent. The resulting isothiouronium salt can then be isolated and hydrolyzed with an aqueous base to afford the thiol. Current time information in Bangalore, IN.

Table 1: Examples of Halide Displacement Reactions for Thiol Synthesis

| Precursor | Sulfur Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Phenethyl bromide | Thiourea | 1) 95% Ethanol, reflux, 6h; 2) 5 N NaOH, reflux, 2h; 3) 2 N HCl | 2-Phenylethanethiol (B1584568) | 70 | Current time information in Bangalore, IN. |

| Alkyl Halide | Sodium Hydrosulfide | Ethanolic solution | Alkyl Thiol | Variable | ias.ac.in |

| Aryl Iodide | Thiourea | Nickel(0) complex (from bis(triethylphosphine)nickel(II) chloride and sodium cyanoborohydride) | Aromatic Thiol | Good | google.com |

Reductive Cleavage Strategies for Sulfur-Containing Precursors

Another direct approach to thiols is the reductive cleavage of various sulfur-containing precursors. Disulfides (R-S-S-R) are common precursors that can be readily reduced to the corresponding thiols (R-SH). This reduction can be achieved using various reducing agents, such as zinc and acid. libretexts.org For instance, the disulfide corresponding to this compound could be cleaved to yield the target thiol.

Thioacetals, which can be formed from aldehydes or ketones, can also undergo reductive cleavage to yield thiols. masterorganicchemistry.commasterorganicchemistry.com This method is particularly useful when the corresponding aldehyde is readily available. The reduction of thioacetals can be accomplished using reagents like Raney nickel. masterorganicchemistry.com

Table 2: Examples of Reductive Cleavage for Thiol Synthesis

| Precursor | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| Disulfide (R-S-S-R) | Zinc and Acid | - | Thiol (R-SH) | - | libretexts.org |

| Thioacetal | Raney Nickel | - | Alkane (from complete reduction) | - | masterorganicchemistry.com |

| Aromatic Disulfides | Triphenylphosphine | Aqueous methanol, room temperature | Aromatic Thiols | Quantitative | researchgate.net |

Organometallic Approaches in Thiol Formation (e.g., Grignard and Organolithium Reagent Interactions with Sulfur)

Organometallic reagents, such as Grignard and organolithium compounds, provide a powerful tool for the formation of carbon-sulfur bonds. stackexchange.commdpi.com The reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with elemental sulfur (S₈) leads to the formation of a thiolate (R-SMgX or R-SLi), which upon acidic workup, yields the corresponding thiol. stackexchange.comwikipedia.org

To synthesize this compound via this route, one would first prepare the Grignard reagent from 2-(2-ethylphenyl)ethyl halide and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov This Grignard reagent, 2-(2-ethylphenyl)ethylmagnesium bromide, is then reacted with elemental sulfur. nih.govdoubtnut.com Subsequent hydrolysis of the resulting magnesium thiolate with a dilute acid affords the final thiol product. stackexchange.com

Table 3: Examples of Organometallic Approaches for Thiol Synthesis

| Organometallic Reagent | Sulfur Source | Reagents & Conditions | Product | Yield (%) | Reference |

| Alkyl/Aryl Grignard Reagent (RMgX) | Elemental Sulfur (S₈) | 1) Ether solvent (e.g., THF), 2) Acidic workup (e.g., HCl) | Thiol (RSH) | Variable | stackexchange.comgoogle.com |

| Organolithium Compound (RLi) | Elemental Sulfur (S₈) | 1) Ether solvent, 2) Acidic workup | Thiol (RSH) | - | mdpi.com |

| Aryl Grignard Reagent (ArBr + Mg) | Elemental Sulfur (S₈) | 1) THF, ice bath; 2) Reductive step may be needed | Aromatic Thiol | - | stackexchange.com |

Catalytic and Indirect Synthesis Strategies

Indirect methods often involve multiple steps and the use of catalysts to construct the desired thiol. These strategies can offer advantages in terms of substrate scope and functional group tolerance.

Thioacetalization Protocols for Aromatic Aldehydes

Thioacetalization of an aromatic aldehyde, followed by reduction, presents an indirect route to ethanethiol derivatives. masterorganicchemistry.commdpi.com For the synthesis of this compound, the starting material would be 2-ethylbenzaldehyde. nih.gov This aldehyde can be reacted with a dithiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst to form a cyclic thioacetal. mdpi.com

The subsequent step involves the reductive cleavage of the thioacetal to the corresponding thiol. This reduction can be achieved using various methods, including the use of Raney nickel, which can lead to the complete reduction of the thioacetal to the corresponding alkane. masterorganicchemistry.commasterorganicchemistry.com More controlled reduction methods can be employed to obtain the thiol.

Table 4: Examples of Thioacetalization for Thiol Synthesis

| Aldehyde/Ketone | Thiolating Agent | Catalyst/Reagents | Intermediate | Subsequent Reaction | Final Product | Reference |

| Aromatic Aldehyde | 1,2-Ethanedithiol | Lewis Acid (e.g., BF₃·OEt₂) | Cyclic Thioacetal | Reductive Cleavage | Ethanethiol Derivative | mdpi.com |

| Benzaldehyde | Thiophenol | Iodine/Nanostructured Pyrophosphate | Dithioacetal | - | - | youtube.com |

| Aldehydes/Ketones | Thiols/Dithiols | Boron trifluoride dimethyl sulfide complex (BF₃·SMe₂) | Thioacetals/Dithioacetals | - | - | cdnsciencepub.com |

Friedel-Crafts Type Reactions in Aryl Thiol Synthesis

Friedel-Crafts reactions provide a classic method for introducing substituents onto an aromatic ring and can be adapted for the synthesis of aryl thiols in a multi-step sequence. stackexchange.comlibretexts.org To synthesize this compound, one could start with ethylbenzene (B125841). A Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce a chloroacetyl group onto the ethylbenzene ring. chemguide.co.ukkhanacademy.orgchegg.com

The resulting ketone can then be reduced to the corresponding alcohol, which can be converted to a halide. Subsequent halide displacement with a sulfur nucleophile, as described in section 2.1.1, would yield the target thiol. Alternatively, the ketone can be reduced directly to the methylene (B1212753) group (CH₂) via methods like the Clemmensen or Wolff-Kishner reduction, followed by functional group manipulations to introduce the thiol group at the desired position. masterorganicchemistry.com

Table 5: Example of a Friedel-Crafts Based Approach to Aryl Thiol Synthesis

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Intermediate Product | Subsequent Steps | Final Product | Reference |

| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | Phenylethanone | Reduction (e.g., Clemmensen) followed by further functionalization | Ethylbenzene and derivatives | libretexts.orgchemguide.co.uk |

| Ethylbenzene | Chloroacetyl chloride | AlCl₃ | Chloroacetophenone derivative | Reduction and subsequent thiolation | 2-(Ethylphenyl)ethanethiol derivative | chemguide.co.ukkhanacademy.org |

Palladium-Mediated Transformations of Thiol Esters

The synthesis of aromatic thiols and their derivatives through palladium catalysis represents a significant advancement in organic chemistry, offering versatile and efficient routes from various precursors, including thiol esters. Thiol esters are valuable intermediates that can be transformed into thiols or participate directly in cross-coupling reactions to form other functional groups.

Palladium-catalyzed cross-coupling reactions involving thiol esters often aim to form ketones. For instance, a notable method involves the coupling of thiol esters with organoindium reagents. acs.org This transformation proceeds under mild conditions to yield ketones in moderate to excellent yields and is compatible with aryl and primary/secondary alkyl organoindium reagents. acs.org A key advantage of this method is that it does not require an added copper co-catalyst, which is often necessary for similar couplings involving organoboron or organotin reagents. acs.org Similarly, organozinc reagents can be coupled with thiol esters in the presence of a palladium catalyst to produce ketones. nih.gov

Another significant palladium-mediated transformation is the coupling of thiol esters with terminal alkynes, which provides a direct route to α,β-acetylenic ketones. researchgate.net This reaction demonstrates good functional group tolerance, accommodating substrates with aromatic bromides and ketone functionalities. researchgate.net

More directly related to the synthesis of thiols, palladium catalysts are instrumental in the conversion of aryl halides or triflates to aryl thioesters, which can then be hydrolyzed to the corresponding aromatic thiols. A general and efficient method for this is the palladium-catalyzed thiocarbonylation of iodoarenes with thiols. chemrevlett.com This can be achieved using various palladium precursors, such as PdCl₂(PPh₃)₂, often under a carbon monoxide atmosphere. chemrevlett.com Recent advancements have also introduced methods that use CO surrogates, like formic acid, for the carbonylative coupling of halides and thiols, enhancing the practicality of the transformation. chemrevlett.com

The table below summarizes representative palladium-catalyzed reactions involving thiol esters and related compounds.

| Precursor 1 | Precursor 2 | Catalyst System | Product Type | Yield | Citation |

| Thiol Ester | Organoindium Reagent | Palladium Complex | Ketone | Moderate to Excellent | acs.org |

| Thiol Ester | 1-Alkyne | Palladium Complex | α,β-Acetylenic Ketone | Good | researchgate.net |

| Iodoarene | Thiol | PdCl₂(PPh₃)₂ / CO | S-Aryl Thioester | Moderate to Excellent | chemrevlett.com |

| Aryl Halide | Thiol | Pd Salt / Josiphos Ligand | Aryl Sulfide | Excellent | nih.gov |

| Aryl Iodide | Thiol | Pd(OAc)₂ / Xantphos | Thioester | High | chemrevlett.com |

This table presents a summary of findings from various sources and is for illustrative purposes.

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of aromatic thiols is crucial for developing environmentally benign and sustainable industrial processes. mdpi.com This involves the use of non-toxic solvents, reusable catalysts, energy-efficient reaction conditions, and maximizing atom economy. mdpi.comnih.gov

A key area of development is the use of greener reaction media. Water, being non-toxic and readily available, is an ideal solvent for many organic reactions. nih.gov For instance, the copper-catalyzed coupling of aldehydes with thiols to form thioesters has been successfully performed in water. acs.org Similarly, a sustainable protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles has been developed using a water-driven, zinc-based heterogeneous catalyst system, which is reusable and avoids the need for bases or ligands. rsc.org

Photocatalysis using visible light as a sustainable energy source offers another green approach. A method for the synthesis of α-keton thiol esters from thioic acids and alkenes employs an organic photocatalyst (thioxanthone), with oxygen (O₂) as a green oxidant and ethyl acetate (B1210297) as a green solvent. acs.org This reaction is highly efficient and produces water as the only byproduct, aligning perfectly with green chemistry ideals. acs.org

The development of metal-free catalytic systems or the use of earth-abundant, non-toxic metals is another important strategy. A simple and efficient method for the oxidation of various thiols to disulfides utilizes ascorbic acid as a catalyst in water at room temperature. researchgate.net This process is fast, high-yielding, and features a simple work-up. researchgate.net In other examples, Cs₂CO₃ has been used to promote the cross-dehydrogenative coupling of aromatic thiols with 1,3-dicarbonyl compounds, using O₂ as the oxidant, which presents a process with high atom efficiency. researchgate.net

The principles of green chemistry are also evident in solvent-free approaches, such as the use of ball milling for the synthesis of β-sulfenylated carbonyl compounds from thiols and α,β-unsaturated ketones, which proceeds with high yields using potassium carbonate as a catalyst. researchgate.net

The table below compares traditional synthetic methods with greener alternatives for reactions relevant to the synthesis of aromatic thiols and their derivatives.

| Reaction Type | Traditional Method | Green/Sustainable Alternative | Key Green Advantage(s) | Citation |

| Thioester Synthesis | Aldehyde + Thiol in organic solvent | Copper-catalyzed reaction in water | Use of water as a green solvent | acs.org |

| Thiol Oxidation | Use of harsh oxidizing agents | Ascorbic acid catalysis in water | Non-toxic catalyst, green solvent, mild conditions | researchgate.net |

| α-Keton Thiol Ester Synthesis | α-Halogenated Ketone + Thioic Acid | Photocatalytic addition of thioic acid to alkene | Visible light energy, O₂ as oxidant, water byproduct | acs.org |

| C-S Bond Formation | Transition metal catalysis in organic solvents | Ball milling, solvent-free with K₂CO₃ catalyst | Solvent-free conditions, high efficiency | researchgate.net |

This table provides a comparative overview based on reported synthetic methodologies.

Chemical Reactivity and Mechanistic Investigations of 2 2 Ethylphenyl Ethanethiol Analogues

Nucleophilic Character of the Thiol Group

The sulfur atom in 2-(2-Ethylphenyl)ethanethiol, akin to other thiols, possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity is central to many of its characteristic reactions.

Formation of Thioethers via Nucleophilic Substitution

The thiol group of this compound can act as a nucleophile, attacking electrophilic carbon centers to form thioethers, also known as sulfides. evitachem.com This reaction typically proceeds via a nucleophilic substitution mechanism, most commonly an SN2 reaction, when reacting with substrates like alkyl halides. masterorganicchemistry.comlibretexts.org In this process, the thiol attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond. To enhance the nucleophilicity of the thiol, it is often converted to its conjugate base, the thiolate anion, by treatment with a base. masterorganicchemistry.com

General Reaction Scheme for Thioether Formation:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., NaH) | 2-(2-Ethylphenyl)ethyl alkyl sulfide (B99878) |

Table 1: Illustrative reaction for the formation of thioethers from this compound.

Reactivity of Thiolate Anions as Potent Nucleophiles

Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond compared to the O-H bond and the greater polarizability of the larger sulfur atom. masterorganicchemistry.comthieme-connect.de Consequently, this compound can be readily deprotonated by a suitable base to form the corresponding 2-(2-ethylphenyl)ethanethiolate anion.

This thiolate anion is a significantly more powerful nucleophile than the neutral thiol. masterorganicchemistry.comwikipedia.org The increased electron density and the soft, polarizable nature of the sulfur atom make thiolates excellent nucleophiles in a variety of reactions, including the previously mentioned SN2 reactions to form thioethers. masterorganicchemistry.comthieme-connect.de Their enhanced nucleophilicity allows them to participate in reactions where the neutral thiol might be unreactive or react too slowly. acs.org The generation of the thiolate is a common strategy to increase reaction rates and yields in nucleophilic substitution reactions. masterorganicchemistry.com

Oxidative Transformations

The thiol group of this compound is susceptible to oxidation, leading to sulfur-containing functional groups with higher oxidation states. The product of oxidation is dependent on the strength of the oxidizing agent used.

Dimerization to Disulfides

In the presence of mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or iodine (I₂), this compound can undergo oxidative coupling to form a dimer, bis(2-(2-ethylphenyl)ethyl) disulfide. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the formation of a disulfide bond (S-S) between two molecules of the thiol. libretexts.orglibretexts.org The oxidation of two thiol molecules results in the formation of one disulfide molecule. libretexts.org This dimerization is a common and characteristic reaction of thiols. masterorganicchemistry.com The reaction with I₂ is often rapid, and for analogous compounds like 2-(4-pyridyl)ethanethiol, proceeds with high yields at room temperature.

General Reaction Scheme for Disulfide Formation:

| Reactant | Oxidizing Agent | Product |

| This compound | Mild Oxidant (e.g., I₂, H₂O₂) | bis(2-(2-Ethylphenyl)ethyl) disulfide |

Table 2: General reaction for the dimerization of this compound.

Conversion to Sulfonic Acid Derivatives

Upon treatment with strong oxidizing agents, the thiol group can be fully oxidized to a sulfonic acid. evitachem.comwikipedia.orgsmolecule.com This transformation involves the oxidation of the sulfur atom to its highest stable oxidation state. Reagents such as concentrated nitric acid or potassium permanganate (B83412) are typically capable of effecting this conversion. The resulting product would be 2-(2-ethylphenyl)ethanesulfonic acid.

Electrophilic Aromatic Substitution Patterns on the Ethylphenyl Moiety

The ethylphenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The ethyl group attached to the benzene (B151609) ring is an alkyl group, which is an activating group and an ortho, para-director. uomustansiriyah.edu.iqnptel.ac.in This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to attack by electrophiles at these positions. uomustansiriyah.edu.iq

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. uomustansiriyah.edu.iq

Given that the starting material is this compound, the ethyl group is at position 1 of the phenyl ring. The ethanethiol (B150549) group is attached to this ethyl group, not directly to the ring. Therefore, the directing effect is solely from the ethyl group. The incoming electrophile will be directed to positions 3, 5 (ortho to the ethyl group, but position 3 is sterically hindered by the ethyl group itself) and position 4 (para to the ethyl group). Therefore, substitution is most likely to occur at the para position (position 4) and the less hindered ortho position (position 5).

Predicted Products of Electrophilic Aromatic Substitution:

| Reaction | Electrophile | Major Products |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-Ethyl-4-nitro-2-(2-thioethyl)benzene and 1-Ethyl-5-nitro-2-(2-thioethyl)benzene |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 1-Bromo-4-ethyl-2-(2-thioethyl)benzene and 1-Bromo-5-ethyl-2-(2-thioethyl)benzene |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-Acyl-4-ethyl-2-(2-thioethyl)benzene and 1-Acyl-5-ethyl-2-(2-thioethyl)benzene |

Table 3: Predicted major products for common electrophilic aromatic substitution reactions on this compound.

Coordination Chemistry: Metal-Thiol Interactions and Complexation Studies

Thiols, such as this compound, and their deprotonated forms, thiolates, are well-known for their ability to bind with metal ions, forming coordination complexes. wikipedia.org The sulfur atom in these compounds can act as a ligand, donating electrons to a metal center. wikipedia.org This interaction is fundamental to the fields of bioinorganic chemistry and catalysis.

The coordination can occur through the sulfur atom of the thiol or thiolate. cdnsciencepub.com For instance, in complexes with pyridine (B92270) thiols, bonding is observed to occur through the sulfur atom. cdnsciencepub.com The nature of the metal-sulfur bond and the resulting geometry of the complex depend on several factors, including the specific metal ion, the structure of the thiol ligand, and the reaction conditions. For example, complexes of cobalt(II), zinc(II), and cadmium(II) with pyridine thiols tend to adopt a tetrahedral geometry, while those with nickel(II) and platinum(II) are typically square planar. cdnsciencepub.com

Studies on various aryl and aroyl-substituted thiourea (B124793) derivatives have shown that the most stable interaction with metal cations like Cd(II), Hg(II), and Pb(II) is through a monodentate bond with the sulfur atom. acs.org The formation of these metal-thiolate complexes is a key step in many metal-catalyzed reactions involving thiols. nih.gov For example, copper(I) thiolate complexes have been identified as intermediates in the copper-catalyzed thioetherification of aryl halides. acs.org The structure of these complexes can be quite diverse, with some forming dimeric structures with weak metal-metal interactions. acs.org

The table below summarizes the coordination behavior of some thiol-related ligands with various transition metals.

| Ligand | Metal Ion(s) | Observed Geometry | Reference |

| Pyridine Thiols | Co(II), Zn(II), Cd(II) | Tetrahedral | cdnsciencepub.com |

| Pyridine Thiols | Ni(II), Pt(II) | Square Planar | cdnsciencepub.com |

| 4-pyridinethiol | Cu(I) | Zig-zag chain | jyu.fi |

| 4-pyridinethiol | Ag(I) | Linear chain | jyu.fi |

| 4-pyridinethiol | Au(I) | Linear chain | jyu.fi |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | nih.gov |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | nih.gov |

Carbon-Sulfur Bond Cleavage and Functionalization

The carbon-sulfur (C-S) bond in thiols and their derivatives can be cleaved and functionalized through various chemical strategies, opening pathways for the synthesis of new molecules.

Transition metals are often employed to catalyze the cleavage of C-S bonds. dicp.ac.cn This process is particularly relevant in the hydrodesulfurization (HDS) of fossil fuels, which aims to remove sulfur-containing compounds. nih.gov Catalysts based on molybdenum, often with cobalt as a co-catalyst, are used in industrial HDS processes at high temperatures and pressures. nih.gov

More recently, research has focused on developing catalytic systems that operate under milder conditions. For example, nickel-catalyzed cross-coupling reactions have been developed for the cyanation of aryl thioethers, involving the activation and cleavage of the C-S bond. acs.org In these reactions, a combination of a nickel catalyst and a specific ligand is crucial for the transformation. acs.org Similarly, nickel catalysts have been used for the cross-coupling of aryl thioethers with Grignard reagents. nih.gov

Palladium-based catalysts have also been explored for aryl thioether metathesis, a process that involves both the formation and cleavage of C-S bonds. d-nb.info However, due to the cost of palladium, more sustainable alternatives using nickel have been developed. d-nb.info Some catalytic systems can even achieve the cross-electrophile coupling of aryl thiols with aryl bromides through C-S bond activation, leading to the formation of biaryls instead of the expected thioethers. rsc.org

The following table provides examples of catalytic systems used for C-S bond cleavage.

| Catalyst System | Substrate Type | Reaction Type | Reference |

| Mo-Co-S | Thiols, Thiophenes | Hydrodesulfurization | nih.gov |

| Ni(COD)₂ / dcype | Aryl thioethers | Cyanation | acs.org |

| Pd-SingaCycle A1 | Aryl thioethers | Metathesis | d-nb.info |

| Ni(acac)₂ / IPr-HCl / KOBut | Aryl thioethers | Metathesis | d-nb.info |

| NiCl₂ / Mg / LiCl | Aryl thiols | Cross-electrophile coupling | rsc.org |

The C-S bond can also be cleaved through oxidative methods. These reactions often involve the use of an oxidizing agent to break the bond and introduce a new functional group. For instance, the oxidative cleavage of benzyl (B1604629) thiols can lead to the formation of aldehydes and ketones. rsc.org This transformation can be mediated by visible light and in situ-activated silver species without the need for a photocatalyst. rsc.org

In some cases, the oxidative cleavage can be coupled with other reactions to create more complex molecules. A novel protocol has been developed for the direct oxidative cleavage and cyanation of various organosulfur compounds, including thiols, using a heterogeneous cobalt-based catalyst, oxygen as the oxidant, and ammonia (B1221849) as the nitrogen source. nih.gov This method allows for the synthesis of nitriles from thiols. nih.gov By modifying the reaction conditions, the same catalytic system can be used for the amidation of organosulfur compounds to produce amides. nih.gov

Furthermore, the reaction of certain thiols and dithioethers with hydrogen peroxide can lead to the cleavage of the C-S bond and the formation of reduced products. rsc.org This reaction is particularly effective for compounds that have a carboxylic acid group adjacent to the C-S bond. rsc.org

Detailed Mechanistic Pathways in Thiol-Mediated Organic Reactions

Thiols are involved in a variety of organic reactions, and understanding their mechanistic pathways is crucial for controlling the reaction outcomes.

Thiols and their corresponding anions, thiolates, are effective nucleophiles for the cleavage of aryl ethers, a reaction that often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. acsgcipr.org In this reaction, the thiolate anion attacks the alkyl group of the aryl ether, leading to the displacement of the aryloxide as a leaving group. acsgcipr.orgacsgcipr.org The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate. acsgcipr.org

The efficiency of the cleavage can be influenced by the structure of the aryl ether and the thiol. For example, in the context of lignin (B12514952) depolymerization, organic thiols have been shown to cleave β-aryl ether linkages. d-nb.inforesearchgate.net The reaction is believed to proceed via an SN2 mechanism where the thiol attacks the ether linkage. osti.gov In some biological systems, this reaction is assisted by enzymes. For instance, the enzyme LigG utilizes a glutathione (B108866) cofactor, which contains a thiol group, to perform a protein-assisted SN2 reaction on an α-keto lignin dimer. d-nb.info

The general steps of a thiol-mediated aryl ether dealkylation via an SN2 mechanism are:

Deprotonation of the thiol (R-SH) by a base to form the more nucleophilic thiolate (R-S⁻).

Nucleophilic attack of the thiolate on the alkyl carbon of the aryl ether (Ar-O-R').

Simultaneous cleavage of the C-O bond, with the aryloxide (Ar-O⁻) acting as the leaving group.

Protonation of the aryloxide to yield the final phenol (B47542) product.

In addition to nucleophilic reactions, thiols can also participate in radical-mediated processes. These reactions often involve the formation of a thiyl radical (RS•) as a key intermediate. Thiyl radicals can be generated through various methods, including photoredox catalysis. beilstein-journals.org

One important application of radical-mediated reactions involving thiols is the thiolation of aromatic compounds. For example, aromatic thioethers can be prepared by the reaction of arenediazonium salts with disulfides in the presence of a weak base. rsc.org The proposed mechanism involves the formation of an aryl radical, which then reacts with the disulfide to generate the thioether and a thiyl radical. rsc.org

Visible-light photoredox catalysis has also been used for the thiolation of electron-rich arenes with disulfides. beilstein-journals.org This method proceeds via a radical-radical cross-coupling mechanism. In another example, visible light in the presence of eosin (B541160) Y as a photocatalyst can induce the thiolation of substituted 1,4-naphthoquinones with various thiols, where the rate-determining step is the generation of the thiyl radical. nih.gov

Radical-mediated processes can also be used for the deconstructive functionalization of molecules. For instance, photoredox-catalyzed deconstructive thiolation of pro-aromatic carbocycles has been reported, which is believed to proceed through a radical pathway. researchgate.net

Formation and Reactivity of Thionium (B1214772) Ion Intermediates

Thionium ions are pivotal reactive intermediates in organosulfur chemistry, characterized by a carbon-sulfur double bond with a formal positive charge on the sulfur atom. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential to form and react via thionium ion intermediates can be extrapolated from studies of analogous aryl-substituted thiols, thioethers, and sulfoxides. The formation of these electrophilic species opens up a plethora of synthetic transformations, including carbon-carbon and carbon-heteroatom bond formations.

The primary routes to thionium ions from precursors analogous to this compound involve the Pummerer rearrangement of the corresponding sulfoxide (B87167) or the acid-catalyzed reaction of the thiol with a carbonyl compound.

One of the most established methods for generating thionium ions is the Pummerer rearrangement, which involves the treatment of a sulfoxide with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.org For a compound analogous to the sulfoxide of this compound, the reaction would proceed via acylation of the sulfoxide oxygen, followed by elimination to form the thionium ion. This intermediate is then trapped by a nucleophile. The general mechanism begins with the acylation of the sulfoxide, followed by an elimination reaction catalyzed by the acetate (B1210297) byproduct to generate the thionium ion. wikipedia.org This electrophilic species is then attacked by a nucleophile to yield the final product. wikipedia.org

Another significant pathway to thionium ions is the "connective" Pummerer reaction, where a thiol, such as an analogue of this compound, reacts with an aldehyde in the presence of a Lewis acid. nih.gov This process forms two new bonds at the expense of a carbonyl group, generating a thionium ion that can subsequently react with nucleophiles. nih.gov Mechanistic studies on similar systems have shown that the reaction between an aldehyde and a thiol can lead to a dithioacetal, which exists in equilibrium with the thionium ion intermediate under mild Lewis acid-catalyzed conditions. datapdf.com

The reactivity of the resulting thionium ion is characterized by its electrophilic nature, readily undergoing attack by a wide range of nucleophiles. These include arenes, alkenes, amides, and phenols. wikipedia.org The reaction with arenes is particularly noteworthy as it constitutes a Friedel-Crafts-type alkylation, enabling the introduction of the thio-substituted alkyl group onto an aromatic ring.

The table below summarizes the yields of Pummerer-type reactions for various aryl sulfoxides, providing an insight into the expected reactivity of analogous compounds.

| Sulfoxide Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| Methyl phenyl sulfoxide | Acetic Anhydride | - | α-Acetoxy sulfide | High | researchgate.net |

| Ethyl p-tolylsulfinylacetate | Acetic Anhydride/DCC | - | α-Acetoxy sulfide | High (optically active) | oup.com |

| 2-Carboxybenzyl phenyl sulfoxide | Acetic Anhydride | Intramolecular | 3-Phenylthiophthalide | 96 | oup.com |

| Arylketene dithioacetal monoxides | Trifluoroacetic Anhydride | Aromatic nucleophile | Extended Pummerer product | - | wikipedia.org |

This table presents data for analogous compounds to illustrate the general reactivity.

Furthermore, the reaction of aldehydes with thiols to form thionium ions, which then react with arenes, has been developed as a method for reductive alkylation. In this multi-component reaction, an aldehyde is reacted with a thiol in the presence of an arene to form a 1-(alkylthio)alkylarene, which can then be reduced in situ. researchgate.net The yields for the reductive alkylation of anisole (B1667542) with various aldehydes using ethanethiol as the promoter are presented in the following table.

| Aldehyde | Thiol | Arene | Product (after reduction) | Yield (%) | Reference |

| Butyraldehyde | Ethanethiol | Anisole | 4-Butylanisole | 81 | datapdf.com |

| Isovaleraldehyde | Ethanethiol | Anisole | 4-Isobutylanisole | 73 | datapdf.com |

| Pivalaldehyde | Ethanethiol | Anisole | 4-Neopentylanisole | 70 | datapdf.com |

This table illustrates the utility of thionium ion intermediates generated from thiol-aldehyde reactions in C-C bond formation with data from analogous systems.

Spectroscopic and Advanced Analytical Characterization of 2 2 Ethylphenyl Ethanethiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation or through inelastic light scattering. americanpharmaceuticalreview.com It is a powerful tool for identifying functional groups. innovatechlabs.com The spectrum of 2-(2-Ethylphenyl)ethanethiol is expected to display characteristic bands corresponding to its aromatic ring, alkyl chains, and thiol group.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its functional groups. upi.edu For this compound, the key vibrational modes would include C-H stretching, C=C aromatic stretching, and the distinctive S-H and C-S stretching vibrations.

Key expected absorption bands include:

Aromatic C-H Stretch: Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The ethyl and ethanethiol (B150549) alkyl groups will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

S-H Stretch (Mercaptan): The thiol S-H bond gives rise to a characteristically weak but sharp absorption band in the 2600-2550 cm⁻¹ region. nist.gov This peak's presence is a strong indicator of the thiol group.

Aromatic C=C Stretch: The benzene (B151609) ring will produce several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. vscht.cz

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can help confirm the 1,2- (or ortho-) disubstitution pattern of the benzene ring.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region, around 800-600 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3100-3000 | C-H | Aromatic | Medium-Weak |

| 2960-2850 | C-H | Alkane (CH₃, CH₂) | Strong |

| 2600-2550 | S-H | Thiol (Mercaptan) | Weak, Sharp |

| 1600-1450 | C=C | Aromatic Ring | Medium-Weak |

| ~1465 | C-H | Alkane (CH₂ Bend) | Medium |

| 850-750 | C-H | Aromatic (o-subst.) | Strong |

| 800-600 | C-S | Thioether Linkage | Weak |

ATR-IR is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. unige.ch It works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. vscht.cz The resulting spectrum is comparable to a traditional transmission FTIR spectrum. For a liquid sample like this compound, the ATR-IR spectrum would be expected to show the same characteristic absorption bands detailed in the FTIR section (Table 1), providing information about the compound's functional groups. nih.gov

NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm, or 12800 to 4000 cm⁻¹). nih.gov NIR absorptions are typically overtones and combination bands of the fundamental vibrations found in the mid-infrared region. sisef.org While less specific for initial structure determination, NIR is highly useful for quantitative analysis and process monitoring. For this compound, the NIR spectrum would likely be dominated by C-H, O-H (from any water impurity), and N-H overtone bands. nih.gov The first overtones of C-H stretching appear in the 9000-5900 cm⁻¹ region, which could be used to characterize the alkyl and aromatic moieties of the molecule. sisef.org

Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. dtic.mil In the gas phase, molecules are free to rotate, which can lead to the appearance of fine rotational-vibrational structures in the spectrum, resulting in sharper and more complex bands compared to liquid or solid-state spectra. nist.gov The spectrum of gaseous this compound would show the fundamental vibrational bands (as in Table 1), but with resolved rotational fine structure, particularly for the lighter functional groups. Studies on related compounds like ethanethiol have shown distinct P-Q-R branch contours for vibrational bands in the gas phase. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the molecule's polarizability. Bonds that are non-polar or symmetrical tend to produce strong Raman signals. For this compound, Raman spectroscopy would be particularly effective for observing:

S-H Stretch: The S-H stretch (~2570 cm⁻¹) is often more easily observed in Raman than in IR.

C-S Stretch: The C-S stretches (~600-800 cm⁻¹) also typically show stronger signals in Raman spectra. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl ring (~1000 cm⁻¹) gives a characteristically strong and sharp peak in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Bond | Functional Group | Intensity |

| 3100-3000 | C-H | Aromatic | Medium |

| 2960-2850 | C-H | Alkane (CH₃, CH₂) | Strong |

| ~2570 | S-H | Thiol (Mercaptan) | Medium |

| ~1600 | C=C | Aromatic Ring | Strong |

| ~1000 | C-C | Aromatic Ring Breathing | Strong, Sharp |

| 800-600 | C-S | Thioether Linkage | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. ebsco.com It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. rsc.org By analyzing the chemical shifts, integration, and coupling patterns, a detailed molecular map can be constructed. digitaloceanspaces.com

For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy The proton NMR spectrum will account for all 14 protons in the molecule, distributed across different chemical environments.

Aromatic Protons (4H): The four protons on the 1,2-disubstituted benzene ring will appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.4 ppm.

Ethyl Group Protons (5H): The ethyl group attached to the ring consists of a methylene (B1212753) group (-CH₂-) and a methyl group (-CH₃). The benzylic methylene protons will be deshielded by the aromatic ring, appearing as a quartet around δ 2.6-2.8 ppm, coupled to the methyl protons. The methyl protons will appear as a triplet around δ 1.2-1.4 ppm.

Ethanethiol Chain Protons (5H): The two methylene groups in the side chain (-CH₂CH₂SH) will have distinct signals. The benzylic methylene protons (-CH₂-Ar) will likely appear as a triplet around δ 2.9-3.1 ppm. The methylene protons adjacent to the thiol group (-CH₂-SH) are expected to appear as a quartet or triplet of triplets around δ 2.6-2.8 ppm due to coupling with the adjacent CH₂ and the SH proton. The thiol proton (-SH) itself typically appears as a triplet around δ 1.3-1.7 ppm, coupling with the adjacent methylene group. libretexts.org

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment |

| ~ 7.4-7.0 | 4H | Multiplet (m) | Ar-H |

| ~ 3.1-2.9 | 2H | Triplet (t) | Ar-CH₂ -CH₂SH |

| ~ 2.8-2.6 | 2H | Quartet (q) | Ar-CH₂ -CH₃ |

| ~ 2.8-2.6 | 2H | Multiplet | Ar-CH₂-CH₂ -SH |

| ~ 1.7-1.3 | 1H | Triplet (t) | -SH |

| ~ 1.4-1.2 | 3H | Triplet (t) | Ar-CH₂-CH₃ |

¹³C NMR Spectroscopy The ¹³C NMR spectrum will show distinct signals for each of the 10 unique carbon atoms in the molecule.

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the δ 125-145 ppm range. The two carbons directly attached to substituents (C-ethyl and C-ethanethiol) will have distinct chemical shifts from the four C-H carbons.

Ethyl Group Carbons (2C): The benzylic -CH₂- carbon is expected around δ 25-30 ppm, while the terminal -CH₃ carbon will be further upfield, around δ 15-20 ppm.

Ethanethiol Chain Carbons (2C): The benzylic -CH₂- carbon will appear around δ 35-40 ppm, and the carbon adjacent to the sulfur (-CH₂SH) will be found around δ 25-30 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-125 | C -Ar (6 carbons) |

| ~ 40-35 | Ar-C H₂-CH₂SH |

| ~ 30-25 | Ar-C H₂-CH₃ |

| ~ 30-25 | Ar-CH₂-C H₂-SH |

| ~ 20-15 | Ar-CH₂-C H₃ |

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous compounds like 2-phenylethanethiol (B1584568) researchgate.net and substituted ethylbenzenes, the expected chemical shifts (δ) are as follows:

Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-7.3 ppm, corresponding to the four protons on the disubstituted benzene ring.

Ethylphenyl Methylene Protons (-CH₂-Ph): A quartet around 2.6-2.8 ppm, arising from the coupling with the adjacent methyl protons of the ethyl group.

Ethanethiol Methylene Protons (-CH₂-CH₂-SH): A triplet around 2.8-3.0 ppm, coupled to the adjacent methylene protons.

Ethanethiol Methylene Protons (-CH₂-SH): A quartet or multiplet around 2.6-2.8 ppm, due to coupling with the adjacent methylene protons and the thiol proton.

Thiol Proton (-SH): A triplet around 1.3-1.7 ppm. The position and multiplicity of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Ethylphenyl Methyl Protons (-CH₃): A triplet around 1.2 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound, based on data for 2-phenylethanethiol and other ethylbenzene (B125841) derivatives mdpi.comnih.gov, are anticipated in the following regions:

Aromatic Carbons (Ar-C): Multiple signals between 125-145 ppm. The carbon bearing the ethyl group (C-ethyl) and the carbon bearing the ethanethiol group (C-ethanethiol) would be distinct from the other aromatic carbons.

Ethylphenyl Methylene Carbon (-CH₂-Ph): A signal around 25-30 ppm.

Ethanethiol Methylene Carbon (-CH₂-CH₂-SH): A signal around 39-42 ppm.

Ethanethiol Methylene Carbon (-CH₂-SH): A signal around 25-28 ppm.

Ethylphenyl Methyl Carbon (-CH₃): A signal in the upfield region, around 15-17 ppm.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.3 (m) | 125 - 145 |

| Ethyl -CH₂- | 2.6 - 2.8 (q) | 25 - 30 |

| Ethyl -CH₃ | ~1.2 (t) | 15 - 17 |

| Ethanethiol -CH₂-Ar | 2.8 - 3.0 (t) | 39 - 42 |

| Ethanethiol -CH₂-SH | 2.6 - 2.8 (m) | 25 - 28 |

| Thiol -SH | 1.3 - 1.7 (t) | N/A |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation (e.g., HMQC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which proton is bonded to which carbon. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the ethyl and ethanethiol methylene groups to their corresponding carbon signals, confirming their assignments. mdpi.com

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through three bonds (³JHH). It would confirm the coupling between the methylene and methyl protons of the ethyl group and the coupling within the ethanethiol chain. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in its structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

ESI and MALDI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. nih.gov

Electrospray Ionization (ESI): ESI-MS is particularly suited for polar molecules and is commonly coupled with liquid chromatography (LC). For this compound, positive-ion ESI-MS would be expected to generate protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for less soluble compounds or for analyzing molecules on surfaces. In the context of thiols like this compound, MALDI-TOF MS is a key technique for characterizing self-assembled monolayers (SAMs) or ligands on metal nanoclusters. For instance, studies on gold clusters protected by 2-phenylethanethiol have successfully used MALDI to analyze the intact nanoparticle and its ligand shell. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Structural Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

For this compound, the predicted fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation for aromatic compounds is the cleavage of the C-C bond beta to the aromatic ring. This would result in the formation of a stable ethylbenzyl or tropylium (B1234903) cation. slideshare.net

Loss of the Thiol Group: Cleavage of the C-S bond or rearrangement reactions could lead to the loss of the -SH group or H₂S.

Cleavage within the Ethyl Group: Fragmentation of the ethyl substituent on the phenyl ring is also possible.

| Technique | Ion | Predicted m/z | Description |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 167.10 | Protonated Molecule |

| ESI-MS | [M+Na]⁺ | 189.08 | Sodium Adduct |

| MS/MS | [C₉H₁₁]⁺ | 119.09 | Loss of -CH₂SH (Benzylic cleavage) |

| MS/MS | [C₈H₉]⁺ | 105.07 | Loss of -CH₂CH₂SH (Tropylium ion) |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

DART-MS is an ambient ionization technique that allows for the direct, rapid analysis of samples in their native state with little to no preparation. shimadzu.com It is highly effective for the qualitative screening and identification of compounds on surfaces or in liquids and gases. Research has demonstrated the utility of DART-MS for the rapid detection and characterization of thiols and their reaction products in various matrices. rsc.orgresearchgate.net For this compound, DART-MS would be an excellent tool for:

Rapidly confirming the presence of the compound.

Analyzing reaction mixtures containing the thiol without prior chromatographic separation.

Detecting the compound directly from surfaces, such as thin-layer chromatography plates or functionalized materials.

The technique typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for fast molecular weight confirmation. nih.gov

Advanced Surface Analysis and X-ray Spectroscopies

The thiol functional group has a strong affinity for noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). Advanced surface analysis techniques are critical for characterizing these interfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a surface. wikipedia.orgmicro.org.au It is the premier tool for studying SAMs of thiols on substrates like gold, silver, and copper.

When this compound is assembled on a gold surface, XPS analysis would be used to:

Confirm Covalent Bonding: The high-resolution S 2p spectrum would show a peak at a binding energy characteristic of a gold-thiolate (Au-S) bond, confirming chemisorption. The S 2p peak for a thiolate is typically observed around 162 eV, a shift from the ~164 eV seen for a free, unbound thiol.

Determine Elemental Composition: Survey scans would detect the presence of Carbon (C 1s), Sulfur (S 2p), and the underlying metal substrate (e.g., Au 4f).

Assess Monolayer Quality: The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate the thickness and packing density of the monolayer. The C 1s spectrum can resolve carbons in the phenyl ring and the alkyl chain, providing information on the layer's integrity.

These advanced techniques, from detailed NMR assignments to surface-specific XPS analysis, provide a complete analytical picture of this compound, enabling its unambiguous identification and the characterization of its chemical behavior and interactions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-10 nm of a material. covalentmetrology.com The process involves irradiating a sample with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the surface, an application of the photoelectric effect. covalentmetrology.comjh.edu

For this compound, XPS analysis would provide a quantitative elemental composition, confirming the presence of carbon and sulfur. High-resolution scans of the C 1s and S 2p regions would offer detailed information on the chemical bonding states. The C 1s spectrum is expected to show distinct peaks for aliphatic (C-C, C-H), aromatic (C=C), and carbon-sulfur (C-S) bonds, each with a characteristic binding energy. The S 2p spectrum is crucial for identifying the state of the sulfur atom, distinguishing between a free thiol (S-H), a surface-bound thiolate (S-Metal), or oxidized sulfur species like sulfinates or sulfonates. researchgate.net

Table 1: Expected XPS Binding Energies for this compound Functional Groups

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aliphatic/Aromatic (C-C, C-H) | ~284.8 |

| Carbon | C 1s | Carbon-Sulfur (C-S) | ~286.0 |

| Sulfur | S 2p₃/₂ | Thiol/Thiolate (C-S) | ~162.0 - 164.0 |

| Sulfur | S 2p₃/₂ | Oxidized Sulfur (e.g., Sulfonate) | ~168.0 - 170.0 |

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for investigating the electronic structure of molecules, particularly their unoccupied molecular orbitals. nih.govmdpi.com The technique is element-specific and sensitive to the local chemical environment, including bond orientation and oxidation state. mdpi.comresearchgate.net

When applied to this compound, especially in the form of a self-assembled monolayer, NEXAFS can reveal the orientation of the molecules on a substrate. nih.govresearchgate.net By using linearly polarized X-rays and measuring the absorption at the carbon K-edge and sulfur L-edge, the dichroism (polarization dependence) of the absorption features can be analyzed. nih.gov For instance, the intensity of transitions to π* orbitals associated with the ethylphenyl ring will be maximized when the electric field vector of the X-rays is aligned with the plane of the ring. This allows for a detailed determination of the average molecular tilt and twist angles relative to the surface normal. researchgate.net

Table 2: Potential NEXAFS Resonances for Oriented this compound

| Absorption Edge | Transition | Probed Orbital | Significance for Orientation Analysis |

| Carbon K-edge | 1s → π | Unoccupied π orbitals of the phenyl ring | Intensity variation with polarization indicates the orientation of the aromatic ring. researchgate.net |

| Carbon K-edge | 1s → σ | Unoccupied σ orbitals of C-C and C-H bonds | Provides information on the orientation of the alkyl and ethyl groups. |

| Sulfur L-edge | 2p → σ* | Unoccupied σ orbitals of the C-S bond | Helps determine the orientation of the thiol headgroup and the C-S bond axis. |

Infrared Reflection Absorption Spectroscopy (IRAS) for Self-Assembled Monolayers

Infrared Reflection Absorption Spectroscopy (IRAS or IRRAS) is a highly sensitive technique for studying the vibrational properties of thin films and self-assembled monolayers (SAMs) on reflective substrates, such as gold or silicon. researchgate.netias.ac.in It operates based on the surface selection rule, which states that for a metal surface, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly absorbing. semanticscholar.org

For a SAM of this compound on a gold surface, IRAS is ideal for monitoring the formation, packing density, and molecular orientation of the monolayer. researchgate.net The disappearance of the S-H stretching band (around 2550 cm⁻¹) is a clear indicator of covalent bond formation between sulfur and the gold surface (a thiolate). The positions and intensities of the C-H stretching modes of the ethyl group and the aromatic C-H and C=C stretching modes of the phenyl ring provide detailed information about the conformational order (gauche vs. all-trans) of the alkyl chain and the orientation of the aromatic ring relative to the surface. semanticscholar.org

Table 3: Key IRAS Vibrational Modes for a this compound SAM on Gold

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~2550 | ν(S-H) | Disappearance indicates S-Au bond formation. |

| 2850-2960 | ν(C-H) | Symmetric and asymmetric stretches of CH₂ and CH₃ groups. Frequency and intensity indicate chain order and orientation. semanticscholar.org |

| ~3060 | ν(C-H) aromatic | Aromatic C-H stretching. Intensity indicates ring orientation. |

| ~1595, ~1480 | ν(C=C) aromatic | Aromatic ring skeletal vibrations. Intensity relative to other modes provides information on ring tilt. researchgate.net |

X-ray Absorption Spectroscopy of Thiolates

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. researchgate.net The extended X-ray absorption fine structure (EXAFS) region of the spectrum, in particular, can provide highly accurate information about the coordination number, interatomic distances, and species of the atoms immediately surrounding a selected element. nih.govacs.org

When this compound acts as a ligand to form a metal thiolate complex (e.g., with copper or iron), XAS is invaluable for characterizing the metal's coordination environment. nih.govacs.org By tuning the X-ray energy to the absorption edge of the metal (e.g., Cu K-edge or Fe K-edge), the resulting EXAFS signal can be analyzed to determine the precise metal-sulfur (M-S) bond length and the number of sulfur atoms coordinating to the metal center. geologyscience.ru This is crucial for understanding the structure of metalloproteins and synthetic coordination complexes where thiolate bonding is present. nih.gov

Table 4: Representative EXAFS-Derived Structural Parameters for Metal-Thiolate Systems

| Metal Center | Thiolate Source | M-S Coordination Number (N) | M-S Bond Distance (Å) | Reference |

| Copper(I) | Metallothionein | ~3 | ~2.25 | nih.gov |

| Iron(III) | Fe(III)-OOR Complex | 1 | ~2.30 | acs.org |

| Copper | Sorbed to Clay | Not Specified | ~2.29 | geologyscience.ru |

Note: These data are from representative thiolate systems and illustrate the type of information obtained from EXAFS.

Chromatographic Separation and Coupled Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from synthesis reaction mixtures, environmental samples, or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For thiol analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. diva-portal.org

The analysis of this compound by HPLC would typically involve a C18 or phenyl-based stationary phase column. diva-portal.org A mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used for elution. diva-portal.orgsielc.com Detection can be achieved using a UV detector, exploiting the aromatic ring's absorbance, or more sensitively through fluorescence detection after pre-column derivatization. Specific reagents react with the thiol group to attach a fluorophore, significantly lowering the detection limits. nih.gov

Table 5: Illustrative HPLC Method Parameters for Thiol Analysis

| Parameter | Description |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (Ex/Em dependent on derivatizing agent) nih.gov |

| Derivatizing Agent (optional) | 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) for fluorescence nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. nih.gov Given its structure, this compound is amenable to GC analysis. The separation occurs as the compound, carried by an inert gas (mobile phase), interacts with a stationary phase inside a long capillary column. cdc.gov

A typical GC method would use a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5 or HP-5). nist.gov A temperature program, where the column temperature is gradually increased, would be used to ensure good separation and peak shape. While a Flame Ionization Detector (FID) offers general-purpose detection, a sulfur-specific detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) would provide superior sensitivity and selectivity for thiol analysis, allowing for detection at trace levels. cdc.gov

Table 6: Typical Gas Chromatography Parameters for Aromatic Thiol Analysis

| Parameter | Description |

| Column | Capillary, DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C or Sulfur Chemiluminescence Detector (SCD) |

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing thiols like this compound. ajrconline.orgijpsr.com These approaches offer enhanced selectivity and sensitivity, allowing for the simultaneous separation and identification of individual components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique for the analysis of volatile and semi-volatile thiols. researchgate.netnih.gov In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. For the analysis of aromatic thiols, specific derivatization steps may be employed to enhance volatility and improve chromatographic resolution. researchgate.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is another cornerstone for thiol analysis, especially for less volatile or thermally labile derivatives. acs.orgnih.govnih.gov This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification. nih.gov LC-MS/MS methods offer high sensitivity and specificity, making them suitable for trace-level quantification of thiols in complex matrices. acs.orgnih.gov Derivatization is often used in LC-MS to improve ionization efficiency and achieve lower detection limits. acs.orgacs.org

The selection between GC-MS and LC-MS often depends on the volatility and thermal stability of the specific this compound derivatives being analyzed. Both techniques, however, provide a high degree of confidence in the identification and quantification of these compounds. nih.govyoutube.com

Quantitative Spectrophotometric and Electrochemical Methods for Thiol Analysis

Beyond hyphenated techniques, several other methods are available for the quantitative analysis of thiols, offering different levels of simplicity, sensitivity, and selectivity.

Spectrophotometry and Colorimetric Assays (e.g., Ellman's Reagent)

Spectrophotometric methods provide a straightforward and cost-effective means of quantifying total thiol content. rsc.org One of the most widely used colorimetric assays for thiols is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. wikipedia.orgbmglabtech.com

The principle of this assay is the reaction of the thiol group with DTNB. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). wikipedia.orgbmglabtech.com The TNB²⁻ anion has a characteristic yellow color and exhibits a strong absorbance at a specific wavelength, typically around 412 nm. bmglabtech.comeurogentec.comelabscience.com The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the concentration of thiol groups in the sample. eurogentec.com

This method is versatile and can be used for the quantification of low-molecular-mass thiols in various samples. wikipedia.org The reaction is generally rapid and can be performed at room temperature. bmglabtech.com However, factors such as pH, solvent composition, and reaction time can influence the accuracy of the assay and need to be carefully controlled. nih.gov While highly effective for determining total thiol concentration, this method is not selective for specific thiols like this compound in a mixture. rsc.org

| Reagent | Analyte | Principle | Detection Wavelength |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol groups | Cleavage of disulfide bond and formation of colored 2-nitro-5-thiobenzoate (TNB²⁻) | ~412 nm |

| Thiol Blue™ | Free thiol groups | Reaction with the sensor to form a thiol adduct | ~680 nm |

Amperometric Measurements for Thiol Quantification

Electrochemical methods, particularly amperometry, offer a highly sensitive approach for the quantification of thiols. analis.com.my Amperometric sensors measure the current generated by the oxidation or reduction of a substance at an electrode held at a constant potential. analis.com.my

For thiol analysis, various strategies have been developed. One approach involves the use of a mediator, such as a quinone derivative. researchgate.net The electrochemically generated quinone can react with thiols, and the resulting change in the electrochemical signal can be correlated to the thiol concentration. nih.gov Another strategy employs chemically modified electrodes to enhance selectivity and sensitivity. nih.govrsc.org For instance, electrodes modified with specific catalysts can facilitate the oxidation of thiols at a lower potential, reducing interference from other electroactive species. nih.gov

Amperometric methods can achieve very low detection limits, making them suitable for trace analysis. nih.govrsc.org The development of specific sensors can also improve selectivity for certain classes of thiols. acs.orgnih.gov These techniques are valuable for real-time monitoring and can be adapted for use in various sample matrices. nih.govacs.org

| Electrode Type | Principle | Target Analyte | Key Features |

| Chemically Modified Electrode (e.g., with PQQ) | Catalytic oxidation of thiols at a reduced overpotential. nih.gov | Thiols (e.g., cysteine, homocysteine) | High sensitivity and selectivity, low detection limits. nih.gov |

| Quinone-Mediated Sensor | Reaction of electro-generated quinone with thiols, causing a change in current. researchgate.netnih.gov | Reduced thiols | Can be tailored by selecting the quinone's redox properties to minimize interference. researchgate.net |

| Organoselenium-Based Sensor | Catalytic decomposition of S-nitrosothiols (RSNOs) to release nitric oxide (NO), which is then detected. nih.gov | S-Nitrosothiols | Enhanced sensitivity for RSNOs. nih.gov |

Two-Dimensional Correlation Spectroscopy (2D-COS) for Analytical Data

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful mathematical technique used to analyze a series of spectra collected under a specific perturbation, such as changes in concentration, temperature, or time. eco-vector.comter-arkhiv.ru It enhances spectral resolution and helps to elucidate complex relationships between different spectral features that may not be apparent in one-dimensional spectra. spectroscopyonline.comnist.gov

In the context of analyzing this compound and its derivatives, 2D-COS can be applied to data obtained from various spectroscopic methods, including FTIR, Raman, and UV-Vis spectroscopy. eco-vector.comspectroscopyonline.com By spreading the spectral information over a second dimension, 2D-COS can help to:

Identify hidden or overlapping peaks: It can resolve complex spectral bands into individual components. spectroscopyonline.comnist.gov

Determine the sequence of spectral changes: It can reveal the order in which different molecular groups react or change in response to the perturbation. spectroscopyonline.com

Establish correlations between different spectral bands: It highlights which molecular vibrations are coupled or interacting. eco-vector.comresearchgate.net

This technique provides a deeper level of insight into the molecular structure and dynamics of the system being studied. dntb.gov.uajst.go.jp For a complex mixture containing this compound and its derivatives, 2D-COS could be used to monitor changes during a chemical reaction or to differentiate between closely related structures based on their subtle spectral differences. researchgate.net The analysis generates synchronous and asynchronous correlation maps, which provide information about the simultaneous or sequential changes in spectral intensities. spectroscopyonline.com

| 2D-COS Plot Type | Information Provided |

| Synchronous Correlation Spectrum | Indicates the simultaneous or coincidental changes in spectral intensities at two different wavenumbers. Autopeaks on the diagonal represent the overall extent of intensity variation, while cross-peaks indicate a cooperative or parallel change between different spectral features. |

| Asynchronous Correlation Spectrum | Reveals sequential or successive changes in spectral intensities. Cross-peaks in the asynchronous spectrum appear when the intensities at two different wavenumbers vary out of phase, providing information on the order of events. |

Computational and Theoretical Studies on 2 2 Ethylphenyl Ethanethiol Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic landscape and predict spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of 2-(2-Ethylphenyl)ethanethiol is primarily dictated by the interplay between the benzene (B151609) ring, the electron-donating ethyl group, and the sulfur-containing ethanethiol (B150549) substituent. Quantum chemical calculations on similar aromatic thiols and alkylbenzenes reveal key electronic features. nih.govijcrt.org

The ethyl group at the ortho position is expected to be an electron-donating group through an inductive effect, increasing the electron density of the benzene ring. ijcrt.org The ethanethiol group, with its sulfur atom, can participate in π-conjugation with the aromatic system, although the flexibility of the ethyl chain may influence the extent of this interaction.

Charge-transfer (CT) complexes between aromatic thiols and acceptors have been studied, providing information on the ionization potentials and electron-donating capabilities of these molecules. nih.gov Quantum mechanical calculations have been employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer and reactivity. nih.gov For a series of aromatic thiols, these calculations have helped assign observed electronic transitions. nih.gov

The bond dissociation energy (BDE) of the C-SH bond is a critical parameter for understanding the reactivity of thiols. Quantum chemical calculations using methods like DFT (B3P86) and complete basis set (CBS-Q) have been shown to provide reliable estimates of C-SH BDEs for various thiol compounds, which is essential for predicting their thermal stability and reaction mechanisms. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Electron-donating ethyl group increases electron density. ijcrt.org |

| LUMO Energy | Typical for substituted benzenes | Primarily influenced by the aromatic system. |

| Ionization Potential | Lower than benzene | Due to the electron-donating nature of the substituents. nih.gov |

| C-SH Bond Dissociation Energy | ~70-80 kcal/mol | Based on DFT calculations for similar aromatic thiols. researchgate.net |

| Mulliken Atomic Charges | Negative charge on sulfur, slight positive charge on hydrogen of the thiol group. | General trend observed in quantum chemical calculations of thiols. researchgate.net |

This table presents predicted values based on computational studies of analogous compounds and general chemical principles.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

13C NMR Spectroscopy: The chemical shifts in 13C NMR are highly sensitive to the electronic environment of the carbon atoms. Calculations using a combination of molecular mechanics and GIAO (Gauge-Independent Atomic Orbital) methods have been successfully used to determine the conformations of substituted benzenes by comparing calculated and observed shifts. rsc.org For this compound, the chemical shifts of the aromatic carbons would be influenced by the ortho-ethyl group and the ethanethiol substituent.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated through quantum chemical calculations, which helps in assigning vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies would include C-H stretching of the aromatic and aliphatic parts, C-C stretching of the ring and ethyl group, and the S-H stretching and C-S stretching of the ethanethiol group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals | Basis of Prediction |

| 13C NMR | Aromatic region: 6 distinct signals due to ortho-substitution. Aliphatic region: Signals for the ethyl and ethanethiol carbons. | Comparison with data for ethylbenzene (B125841) and other substituted benzenes. rsc.org |

| 1H NMR | Aromatic region: Complex multiplet pattern. Aliphatic region: Quartet and triplet for the ethyl group, signals for the ethanethiol protons. | General principles of NMR spectroscopy and data for similar structures. |